molecular formula C16H20ClNO B195871 2-(Benzhydryloxy)-N-methylethanamine hydrochloride CAS No. 53499-40-4

2-(Benzhydryloxy)-N-methylethanamine hydrochloride

Cat. No. B195871
CAS RN: 53499-40-4
M. Wt: 277.79 g/mol
InChI Key: OARUOQLHKTZEIM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

However, to provide valuable information, I will list down the insights from the retrieved papers, though it's important to note that these insights pertain to different chemical compounds and not directly to "2-(Benzhydryloxy)-N-methylethanamine hydrochloride":

  • Environmental Impact of Parabens : Parabens, including methylparaben and propylparaben, are commonly used in consumer products and are known to persist in aquatic environments. Despite treatments that relatively eliminate parabens from wastewater, they are ubiquitous in surface water and sediments. This persistence, along with the detection of chlorinated parabens, indicates a need for further research into their environmental fate and potential toxicity (Haman et al., 2015).

  • Use of Chloroquine in Treating COVID-19 : Chloroquine and hydroxychloroquine, traditionally used for treating malaria, have shown antiviral characteristics in vitro against COVID-19. While these findings support their potential efficacy in treating COVID-19, the literature suggests that more robust clinical trials are necessary to ascertain their effectiveness (Meo et al., 2020).

  • Potential of Low-Dose Ketamine in Pain Management : Ketamine, known as an anesthetic and analgesic, is being explored for its potential in improving postoperative pain management and reducing opioid-related adverse effects. Further research is required to understand its optimal dose, route of administration, and long-term impact on pain management (Schmid et al., 1999).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less common compound like “2-(Benzhydryloxy)-N-methylethanamine hydrochloride”, some of this information may not be readily available. For a more detailed analysis, you may need to consult primary literature sources or specialized databases.


properties

IUPAC Name

2-benzhydryloxy-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARUOQLHKTZEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968230
Record name 2-(Diphenylmethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzhydryloxy)-N-methylethanamine hydrochloride

CAS RN

53499-40-4
Record name 2-(Diphenylmethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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